3-Bromo Lidocaine
Overview
Description
3-Bromo Lidocaine is a chemical compound with the molecular formula C14H21BrN2O. It is a derivative of lidocaine, a well-known local anesthetic. The compound is primarily used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry .
Biochemical Analysis
Biochemical Properties
3-Bromo Lidocaine is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
While specific information on this compound is limited, studies on Lidocaine, a related compound, suggest that it can have significant effects on various types of cells and cellular processes . Lidocaine has been shown to inhibit proliferation and induce apoptosis in certain cancer cells
Molecular Mechanism
Studies on Lidocaine have shown that it exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s possible that this compound might have similar mechanisms of action.
Temporal Effects in Laboratory Settings
Studies on Lidocaine have shown changes in its effects over time .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be studied. Lidocaine has been used in veterinary practice, and its effects vary with different dosages .
Metabolic Pathways
Lidocaine is known to be metabolized in the liver by the P450 3A4 isoenzyme . It’s possible that this compound might be involved in similar metabolic pathways.
Transport and Distribution
Studies have shown that Lidocaine can be effectively transported into areas of localized pain via direct diffusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo Lidocaine typically involves the bromination of lidocaine. The process begins with the preparation of lidocaine, which is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine. The bromination step involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo Lidocaine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted lidocaine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-Bromo Lidocaine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo Lidocaine is similar to that of lidocaine. It acts as a local anesthetic by blocking sodium ion channels in nerve cells. This action prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation in the targeted area. The bromine substitution may alter the compound’s pharmacokinetic properties, potentially enhancing its efficacy or duration of action .
Comparison with Similar Compounds
Lidocaine: The parent compound, widely used as a local anesthetic.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: Known for its lower cardiotoxicity compared to bupivacaine.
Tetracaine: A potent local anesthetic used in ophthalmology and spinal anesthesia.
Uniqueness of 3-Bromo Lidocaine: this compound is unique due to the presence of the bromine atom, which can influence its chemical reactivity and pharmacological properties. This modification can potentially enhance its efficacy as a local anesthetic or provide new avenues for its use in pharmaceutical synthesis .
Properties
IUPAC Name |
N-(3-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUAZBPDHJLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741197 | |
Record name | N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044658-01-6 | |
Record name | N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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